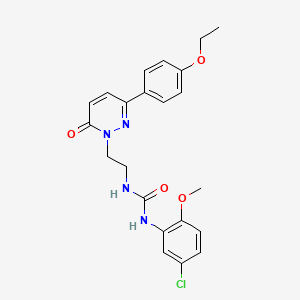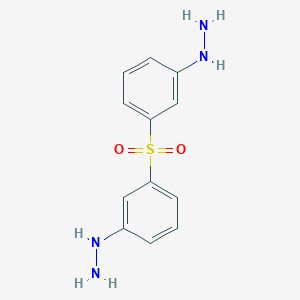
1,1'-(Sulfonyldibenzene-3,1-diyl)dihydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine is an organic compound with the molecular formula C12H14N4O2S It is characterized by the presence of a sulfonyl group attached to a dibenzene structure, with two hydrazine groups at the 3 and 1 positions
准备方法
Synthetic Routes and Reaction Conditions: 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine can be synthesized through a multi-step process involving the reaction of sulfonyl chloride with hydrazine derivatives. The typical synthetic route involves:
Formation of Sulfonyl Chloride: Benzene is sulfonated using sulfuric acid to form benzenesulfonic acid, which is then chlorinated using thionyl chloride to produce benzenesulfonyl chloride.
Reaction with Hydrazine: The benzenesulfonyl chloride is reacted with hydrazine hydrate under controlled conditions to yield 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine.
Industrial Production Methods: Industrial production of 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Sulfonation and Chlorination: Large quantities of benzene are sulfonated and chlorinated to produce benzenesulfonyl chloride.
Hydrazine Reaction: The benzenesulfonyl chloride is then reacted with hydrazine hydrate in industrial reactors, ensuring optimal yield and purity.
化学反应分析
Types of Reactions: 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The hydrazine groups can participate in nucleophilic substitution reactions, replacing one or both hydrazine groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted hydrazine derivatives.
科学研究应用
1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonyl hydrazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The hydrazine groups can also participate in redox reactions, affecting cellular pathways and signaling mechanisms.
相似化合物的比较
1,1’-(Sulfonyldibenzene-3,1-diyl)dihydrazine can be compared with other sulfonyl hydrazine compounds:
1,1’-(Sulfonyldibenzene-4,1-diyl)dihydrazine: Similar structure but with hydrazine groups at different positions, leading to different reactivity and applications.
1,1’-(Sulfonyldibenzene-2,1-diyl)dihydrazine: Another positional isomer with distinct chemical properties.
Sulfonyl hydrazine derivatives: A broad class of compounds with varying sulfonyl and hydrazine substitutions, each with unique applications and properties.
属性
IUPAC Name |
[3-(3-hydrazinylphenyl)sulfonylphenyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-15-9-3-1-5-11(7-9)19(17,18)12-6-2-4-10(8-12)16-14/h1-8,15-16H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUROAQFXBSMISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=CC=CC(=C2)NN)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
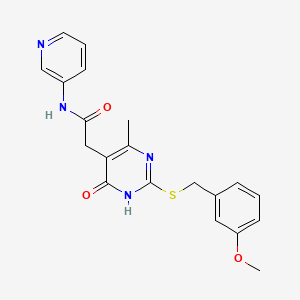
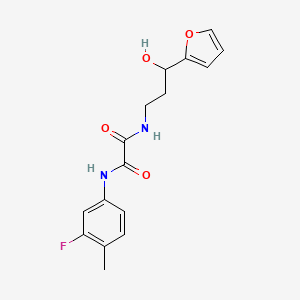
![N-[2-(2,3-dimethylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3000921.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3000922.png)
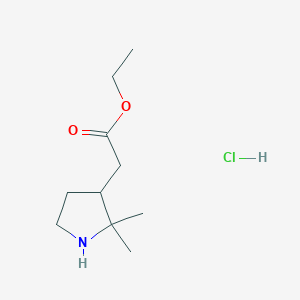
![N-[Cyano-(2-fluorophenyl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide](/img/structure/B3000926.png)
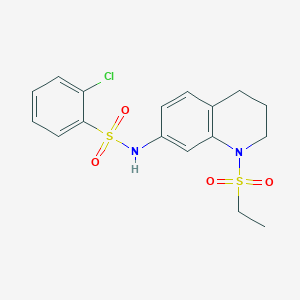
![N-(2-(1H-indol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3000929.png)
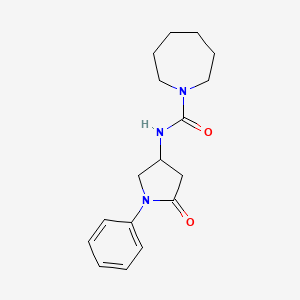
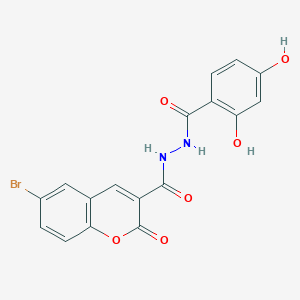
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B3000933.png)
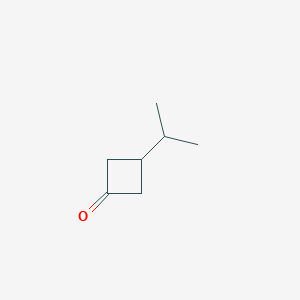
![N-(3,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B3000939.png)
